3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one
Overview
Description
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one is a sesquiterpenoid compound with the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . This compound is characterized by its unique spiro structure and multiple hydroxyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one typically involves the use of natural product extraction followed by chemical modification. The compound can be isolated from plant sources and then subjected to hydroxylation reactions to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity levels . The compound is then stored under desiccated conditions at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Mechanism of Action
The mechanism of action of 3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by forming hydrogen bonds with target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects such as anti-inflammatory and antimicrobial actions .
Comparison with Similar Compounds
3,11,12-Trihydroxyspirovetiv-1(10)-en-2-one: This compound shares a similar spiro structure and hydroxylation pattern.
1,3,5-Trihydroxy-10-methylacridone: Another compound with multiple hydroxyl groups and potential biological activities.
Uniqueness: this compound is unique due to its specific spiro structure and the position of its hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
3-(1,2-dihydroxypropan-2-yl)-7-hydroxy-6,10-dimethylspiro[4.5]dec-9-en-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O4/c1-9-6-12(17)13(18)10(2)15(9)5-4-11(7-15)14(3,19)8-16/h6,10-11,13,16,18-19H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOOWVDEQWNBKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C=C(C12CCC(C2)C(C)(CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135349 | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84321-96-0 | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84321-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-9-hydroxy-6,10-dimethylspiro[4.5]dec-6-en-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,11,12-Trihydroxy-1(10)-spirovetiven-2-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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